Cas no 2247105-70-8 (2-Cyano-3-furansulfonyl chloride)
2-Cyano-3-furansulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-furansulfonyl chloride
- 2-Cyanofuran-3-sulfonyl chloride
- 2247105-70-8
- EN300-6486243
-
- Inchi: 1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H
- InChI Key: GEURAJMNHKWGKN-UHFFFAOYSA-N
- SMILES: S(C1C=COC=1C#N)(=O)(=O)Cl
Computed Properties
- Exact Mass: 190.9443918g/mol
- Monoisotopic Mass: 190.9443918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 79.4Ų
Experimental Properties
- Density: 1.68±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 335.3±27.0 °C(Predicted)
2-Cyano-3-furansulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6486243-1.0g |
2-cyanofuran-3-sulfonyl chloride |
2247105-70-8 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| 1PlusChem | 1P028QMH-50mg |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 50mg |
$332.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-100mg |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 100mg |
$479.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-250mg |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 250mg |
$657.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-500mg |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 500mg |
$999.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-1g |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 1g |
$1262.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-2.5g |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 2.5g |
$2414.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-5g |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 5g |
$3543.00 | 2024-05-25 | |
| 1PlusChem | 1P028QMH-10g |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 10g |
$5224.00 | 2024-05-25 | |
| Aaron | AR028QUT-50mg |
2-cyanofuran-3-sulfonylchloride |
2247105-70-8 | 95% | 50mg |
$336.00 | 2025-02-16 |
2-Cyano-3-furansulfonyl chloride Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Cyano-3-furansulfonyl chloride
Professional Introduction to 2-Cyano-3-furansulfonyl Chloride (CAS No: 2247105-70-8)
2-Cyano-3-furansulfonyl chloride, with the CAS number 2247105-70-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of furansulfonyl chlorides, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both a cyano group and a sulfonyl chloride moiety makes this molecule a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 2-cyano-3-furansulfonyl chloride consists of a furan ring substituted at the 3-position with a sulfonyl chloride group, and at the 2-position with a cyano group. This unique arrangement imparts distinct reactivity and functional properties, making it a compound of interest for researchers exploring novel synthetic pathways and drug development strategies.
In recent years, there has been growing interest in furansulfonyl chlorides due to their role as key intermediates in the synthesis of heterocyclic compounds. These intermediates are particularly valuable in the development of pharmaceuticals, where they serve as building blocks for more complex molecules. The reactivity of the sulfonyl chloride group allows for facile introduction into various organic transformations, including nucleophilic substitution reactions, which are fundamental in constructing biologically active scaffolds.
The cyano group in 2-cyano-3-furansulfonyl chloride further enhances its utility as a synthetic intermediate. The cyano group can participate in various reactions, such as reduction to form amine derivatives or conversion to carboxylic acids, providing multiple avenues for functionalization. This dual functionality makes the compound a powerful tool in synthetic chemistry, enabling the rapid construction of diverse molecular libraries.
One of the most compelling aspects of 2-cyano-3-furansulfonyl chloride is its application in the synthesis of bioactive compounds. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, furansulfonyl chlorides have been explored as intermediates in the synthesis of antiviral and anticancer drugs. The ability to introduce these motifs into larger molecular frameworks has led to the discovery of several promising candidates that are currently undergoing further investigation.
The latest research highlights several innovative applications of 2-cyano-3-furansulfonyl chloride. A notable study demonstrated its use in the preparation of furan-based sulfonamides, which have shown significant promise as kinase inhibitors. These inhibitors are particularly relevant in oncology research, where targeting aberrant signaling pathways is crucial for developing effective cancer therapies. The study reported high yields and excellent regioselectivity, underscoring the compound's utility in constructing complex pharmacophores.
In another significant development, researchers have utilized 2-cyano-3-furansulfonyl chloride to synthesize novel furan derivatives with potential antimicrobial properties. The combination of the cyano and sulfonyl chloride groups facilitates the introduction of additional functional moieties, allowing for fine-tuning of biological activity. Preliminary results indicate that these derivatives exhibit promising activity against resistant bacterial strains, opening up new avenues for combating antibiotic-resistant infections.
The synthetic versatility of 2-cyano-3-furansulfonyl chloride also extends to its application in materials science. Researchers have explored its use in the development of advanced polymers and coatings. The incorporation of furansulfonyl chloride derivatives into polymer backbones enhances material properties such as thermal stability and mechanical strength. These advancements are particularly relevant for applications requiring high-performance materials, such as aerospace and electronics industries.
The industrial production and handling of 2-cyano-3-furansulfonyl chloride require careful consideration due to its reactivity. While it is not classified as a hazardous material under standard regulatory frameworks, proper safety protocols must be followed to ensure safe handling and storage. Industrial processes involving this compound often employ controlled reaction conditions and specialized equipment to minimize risks associated with its reactivity.
The future prospects for 2-cyano-3-furansulfonyl chloride are promising, with ongoing research exploring new synthetic applications and potential therapeutic uses. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in drug discovery and materials science. The growing interest in sustainable chemistry also bodes well for this compound, as researchers seek environmentally friendly alternatives for traditional synthetic methods.
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